molecular formula C8H7NO2S B13490231 4-Methoxybenzo[d]isothiazol-3(2H)-one

4-Methoxybenzo[d]isothiazol-3(2H)-one

Katalognummer: B13490231
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: HUILNLAAAZVRLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazoles. It is characterized by a benzene ring fused to an isothiazole ring, with a methoxy group attached to the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This method yields the desired product through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxybenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases like sodium hydride (NaH).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This functional group enhances its solubility and allows for further functionalization, making it a versatile compound in various applications.

Eigenschaften

Molekularformel

C8H7NO2S

Molekulargewicht

181.21 g/mol

IUPAC-Name

4-methoxy-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10)

InChI-Schlüssel

HUILNLAAAZVRLP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC=C1)SNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.